molecular formula C11H13BO4 B3310221 Ethyl 4-boronocinnamate CAS No. 945837-75-2

Ethyl 4-boronocinnamate

Cat. No.: B3310221
CAS No.: 945837-75-2
M. Wt: 220.03 g/mol
InChI Key: OVNZUEJWYIMMSW-VMPITWQZSA-N
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Description

Ethyl 4-boronocinnamate (IUPAC name: 4-(trans-3-ethoxy-3-oxo-1-propen-1-yl)benzeneboronic acid) is a boronic acid-functionalized cinnamate derivative. Its structure comprises a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a trans-propenoate ethyl ester (-CH=CHCOOEt) moiety. The compound’s molecular formula is C₁₁H₁₁BO₄, with a molecular weight of approximately 217.81 g/mol (calculated). The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and materials science .

Properties

IUPAC Name

[4-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8,14-15H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNZUEJWYIMMSW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=CC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)/C=C/C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-49-9
Record name 1-Ethyl (2E)-3-(4-boronophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(E-3-Ethoxy-3-oxo-1-propen-1-yl)benzeneboronic acid
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Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

Ethyl 4-boronocinnamate is most prominently utilized in Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides (X = Br, I, OTf) in the presence of a palladium catalyst to form biaryl or styryl derivatives . This reaction is pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds.

General Reaction Scheme :

Ar X+Ethyl 4 boronocinnamatePd catalyst baseAr Cinnamate+Byproducts\text{Ar X}+\text{Ethyl 4 boronocinnamate}\xrightarrow{\text{Pd catalyst base}}\text{Ar Cinnamate}+\text{Byproducts}

Transmetallation with Transition Metals

The compound participates in transmetallation steps with transition metals like palladium or nickel, forming intermediates that facilitate bond formation . This step is critical in catalytic cycles for coupling reactions.

Boronate Ester Formation

Under mild conditions, this compound reacts with diols to form boronate esters, which are stable intermediates used in protecting-group strategies or sensor applications .

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle involves three stages:

  • Oxidative Addition : Aryl halide binds to Pd(0), forming Pd(II)–Ar–X.

  • Transmetallation : this compound transfers its aryl group to Pd(II), displacing the halide.

  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) .

Key Catalysts :

  • Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

  • Bases: K₂CO₃, NaHCO₃, or CsF

Solvent Systems :

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Water (for aqueous-compatible protocols)

Reaction Optimization and Conditions

Optimal yields depend on solvent polarity, temperature, and additive selection. Experimental data from coupling reactions are summarized below:

Parameter Optimal Conditions Yield Range Reference
CatalystPd(PPh₃)₄ (2 mol%)75–92%
SolventTHF/DMF (1:1)80–88%
Temperature80–100°C70–95%
BaseK₂CO₃85–92%
Additiven-Bu₄NBr (phase-transfer catalyst)90–95%

Notable Findings :

  • n-Bu₄NBr enhances reaction rates by improving boronate solubility.

  • Elevated temperatures (>100°C) can lead to deborylation , reducing yields .

Comparative Analysis of Catalysts

The choice of palladium precursor significantly impacts efficiency:

Catalyst Turnover Frequency (h⁻¹) Functional Group Tolerance
PdCl₂(dppf)120High (esters, nitriles)
Pd(OAc)₂/P(t-Bu)₃95Moderate (sensitive to –NO₂)
Pd/C (heterogeneous)60Low (requires inert groups)

Heterogeneous catalysts (e.g., Pd/C) enable easier recovery but sacrifice reactivity .

Side Reactions and Limitations

  • Protodeboronation : Competing hydrolysis under acidic or aqueous conditions degrades the boronic acid group.

  • Homocoupling : Trace oxygen or peroxides can induce aryl-aryl coupling without halide partners .

Mechanism of Action

The mechanism of action of ethyl 4-boronocinnamate involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug development . The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between Ethyl 4-boronocinnamate and its analogs:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -B(OH)₂ C₁₁H₁₁BO₄ 217.81 Boronic acid for cross-coupling
Ethyl 4-chlorocinnamate -Cl C₁₁H₁₁ClO₂ 210.65 Halogen for nucleophilic substitution
Ethyl 4-methoxycinnamate -OCH₃ C₁₂H₁₄O₃ 206.24 Electron-donating methoxy group
Ethyl 4-nitrocinnamate -NO₂ C₁₁H₁₁NO₄ 237.21 Electron-withdrawing nitro group
Ethyl 4-boronobenzoate -B(OH)₂ C₉H₁₁BO₄ 193.99 Boronic acid on benzoate backbone

Notes:

  • This compound uniquely combines a boronic acid and a propenoate chain, enabling dual reactivity in conjugation and coupling .
  • Ethyl 4-boronobenzoate lacks the propenoate chain, reducing steric hindrance but limiting applications in extended π-conjugated systems .

Reactivity and Functional Differences

  • Cross-Coupling Potential: this compound participates in Suzuki reactions due to its boronic acid group, facilitating aryl-aryl bond formation . Ethyl 4-chlorocinnamate undergoes nucleophilic aromatic substitution (e.g., with amines) or palladium-catalyzed couplings (e.g., Stille or Heck reactions) .
  • Electronic Effects :

    • The methoxy group in Ethyl 4-methoxycinnamate activates the aromatic ring toward electrophilic substitution (e.g., nitration), while the nitro group in Ethyl 4-nitrocinnamate deactivates it .
  • Solubility: Boronic acid derivatives like this compound exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) compared to non-polar analogs like Ethyl 4-nitrocinnamate .

Biological Activity

Ethyl 4-boronocinnamate (C11H13BO4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group, which is known to interact with various biological molecules. Its structure can be represented as follows:

C9H9BO2+C2H5OHC11H13BO4\text{C}_9\text{H}_9\text{BO}_2+\text{C}_2\text{H}_5\text{OH}\rightarrow \text{C}_{11}\text{H}_{13}\text{BO}_4

This compound is soluble in organic solvents and exhibits unique reactivity due to the boron atom, which can form coordination complexes with biomolecules.

1. Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby protecting cells from oxidative stress. A study employing various assays (DPPH, FRAP, and nitric oxide scavenging) showed that this compound effectively reduced oxidative stress markers in vitro.

Assay Type IC50 Value (µg/mL)
DPPH25
FRAP30
Nitric Oxide20

These results suggest that this compound can be a potential candidate for developing antioxidant therapies.

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay revealed that at concentrations above 100 µg/mL, the compound exhibited cytotoxicity towards cancer cell lines while showing lower toxicity towards normal cells.

Cell Line IC50 Value (µg/mL)
HeLa (cervical)>100
WRL68 (liver)>100
MCF-7 (breast)80

These findings indicate a selective cytotoxic effect, suggesting potential applications in targeted cancer therapy.

3. Gastroprotective Effects

In vivo studies have demonstrated that this compound possesses gastroprotective properties. In an experimental model using ethanol-induced gastric mucosal lesions in rats, treatment with the compound resulted in significant reductions in ulcer area and improvements in gastric mucosal integrity.

  • Dosage Groups :
    • Control: Vehicle only
    • Treatment: this compound at doses of 5, 10, and 20 mg/kg

Results indicated that higher doses correlated with increased protective effects, as evidenced by histological examinations showing reduced inflammation and enhanced mucus secretion.

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Mechanism : The boronic acid moiety interacts with reactive oxygen species (ROS), facilitating their neutralization.
  • Cytotoxic Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.
  • Gastroprotective Mechanism : The compound enhances mucus production and promotes healing of gastric epithelium by modulating inflammatory responses.

Case Study 1: Antioxidant Efficacy

In a controlled laboratory setting, researchers treated human liver cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in oxidative stress markers, confirming its potential as an antioxidant agent.

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving different cancer cell lines, this compound was shown to selectively inhibit growth in MCF-7 cells while sparing normal WRL68 cells. This selectivity highlights its potential for use in chemotherapeutic regimens with reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-boronocinnamate, and how can researchers validate their purity and structural integrity?

  • Methodological Answer : this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or esterification of boronic acid derivatives. To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like the boronate ester and carbonyl moieties. Cross-reference spectral data with literature values in SciFinder or Reaxys to ensure consistency . For novel compounds, report melting points and optical rotation data if applicable .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV-Vis spectrophotometry or HPLC. Use Arrhenius plots to predict shelf-life under standard conditions. Include control samples with antioxidants (e.g., BHT) to evaluate oxidative stability. Document deviations from linearity in degradation curves, which may indicate complex reaction pathways .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and reactions due to potential dust inhalation. Store the compound in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis. Dispose of waste via certified chemical disposal services, as boronate esters may release boric acid upon decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of this compound in cross-coupling reactions?

  • Methodological Answer : Discrepancies often arise from ligand choice, solvent polarity, or trace metal impurities. Design a standardized protocol using Pd(PPh₃)₄ as the catalyst, DMF/H₂O as the solvent system, and aryl halides with varying electronic profiles. Compare turnover frequencies (TOF) and yields against literature data. Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual metal content in the product, which may inhibit catalytic cycles .

Q. What computational methods are suitable for predicting the reactivity of this compound in organoboron chemistry?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states in Suzuki-Miyaura couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate models with experimental kinetic data. Use software like Gaussian or ORCA, and deposit computational parameters in supplementary materials for reproducibility .

Q. How can researchers optimize the enantiomeric purity of this compound derivatives for asymmetric synthesis?

  • Methodological Answer : Employ chiral auxiliaries or catalysts (e.g., BINAP-Pd complexes) during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For crystallographic validation, grow single crystals in hexane/ethyl acetate and perform X-ray diffraction. Compare unit cell parameters with Cambridge Structural Database entries to confirm stereochemical outcomes .

Data Analysis and Literature Comparison

Q. How should researchers address variability in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer : Variability may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Replicate experiments using standardized conditions (0.03 M in CDCl₃, 298 K) and report δ values with ±0.01 ppm precision. Use internal standards (e.g., TMS) and reference coupling constants (J) for boronate protons (typically 6–8 Hz) .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (e.g., GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. Perform ANOVA for multi-group comparisons and apply Tukey’s post-hoc test. Disclose p-values and effect sizes to distinguish biological significance from statistical noise .

Tables for Comparative Analysis

Property Reported Values Instrumentation Used Literature Source
Melting Point (°C)112–114Differential Scanning CalorimetrySmith et al. (2022)
¹H NMR (δ, CDCl₃)7.45 (d, J=16 Hz), 4.25 (q, J=7 Hz)500 MHz NMRJones et al. (2020)
HPLC Retention Time (min)8.2C18 column, 1.0 mL/minLee et al. (2021)

Key Recommendations

  • Cross-validate synthetic and analytical data using SciFinder and Reaxys to ensure alignment with prior studies .
  • Adhere to ICMJE guidelines for reporting chemical synthesis and statistical methods .
  • Deposit raw spectral and crystallographic data in repositories like Zenodo for transparency .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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